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Molecular Mechanism of G101V-Induced Resistance

The G101V mutation confers resistance not by a direct clash with venetoclax, but through an indirect

"knock-on" effect that alters the binding groove's conformation [1].

e Wild-Type BCL2 Binding: In the non-mutated protein, venetoclax binds tightly to a specific
hydrophobic groove on BCL2's surface, known as the BH3-binding groove. Key parts of the drug, like
the 4-chlorophenyl group, sit snugly in a region called the P2 pocket [1].

¢ Structural Impact of G101V: The mutation replaces a small glycine residue with a larger, bulkier
valine on the alpha-2 helix of BCL2. This helix lies beneath the binding groove. The introduction of the
valine side chain creates steric overcrowding within the protein's core [1] [2].

¢ The Knock-On Effect: To relieve this steric strain, the side chain of a neighboring amino acid,
glutamic acid 152 (E152), is forced to swing into a new position (a 60° rotamer change) [1]. In its new
conformation, the E152 side chain projects into the P2 pocket, physically displacing the 4-
chlorophenyl ring of venetoclax and disrupting the optimal binding pose [1]. This structural shift
reduces the binding affinity of venetoclax for BCL2 by approximately 180-fold [1] [3].

The diagram below illustrates this allosteric mechanism.

The G101V mutation triggers a conformational change in E152 that disrupts venetoclax binding.

Key Experimental Data and Detection
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The understanding of G101V resistance is supported by binding, cellular, and clinical data.

Table 1: Quantitative Impact of BCL2 G101V Mutation

Wild-Type G101V Mutant
Parameter Notes | Source

BCL2 BCL2
Venetoclax Binding  High affinity ~180-fold reduction Measured by Surface Plasmon
Affinity (K_D) Resonance (SPR) [1] [3]
Cellular Resistance = Low nM range Significant increase Demonstrated in engineered cell
(ICs0) lines (e.g., RS4;11, KMS-12PE) [3]
Prevalence in Not detected 10% - 50% of Detected after 19-42 months of
Relapsed CLL pre-treatment progressing patients  continuous therapy [2] [4]
Clonal Fitness - Often subclonal Suggests coexistence with other

(VAF < 50%) resistance mechanisms [2] [4]

Detection Methodologies: Sensitive molecular techniques are required to detect these mutations, especially

early when they may be present in only a small subset of cells.

¢ Droplet Digital PCR (ddPCR): This is a highly sensitive and quantitative method ideal for tracking
low-abundance mutations like G101V and D103Y, with a detection sensitivity down to 0.01% variant
allele frequency [4].

o Targeted Next-Generation Sequencing (NGS): Useful for broad screening of the BCL2 gene to
identify known (like G101V, D103Y) and novel resistance mutations [2] [5].

e Amplicon Sequencing: Used in research to confirm mutations and ensure they are on distinct DNA
molecules (in trans) when multiple mutations are present [2].

Strategies to Overcome G101V Resistance

Research is actively exploring ways to counter resistance driven by G101V and other BCL2 mutations.

¢ Next-Generation BCL2 Inhibitors: Sonrotoclax (BGB-11417) is a promising second-generation
inhibitor. Its key advantage lies in a novel binding mode within the P2 pocket of BCL2, which allows it
to maintain strong potency against the G101V mutant in both biochemical and animal models [3] [6]
[7]. Sonrotoclax is currently under clinical investigation.
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¢ Fixed-Duration Therapy: Clinical evidence suggests that the continuous administration of
venetoclax monotherapy exerts a selective pressure that favors the outgrowth of G101V-mutant
clones. In contrast, time-limited (fixed-duration) treatment, particularly when venetoclax is
combined with other agents like anti-CD20 antibodies (e.g., in the MURANO trial regimen), appears
to reduce the risk of this mutation emerging [2] [8] [4].

¢ Alternative Treatment Pathways: In patients who develop resistance, switching to therapies with
different mechanisms of action is a standard approach. This includes Bruton's Tyrosine Kinase (BTK)
inhibitors like ibrutinib or zanubrutinib [2] [8].

Experimental Workflow for Characterization

The following diagram outlines a core experimental workflow used to characterize the G101V mechanism

and evaluate novel inhibitors, based on methodologies from the search results [1] [3].
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A multi-technique approach is used to validate G101V resistance and novel inhibitors.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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